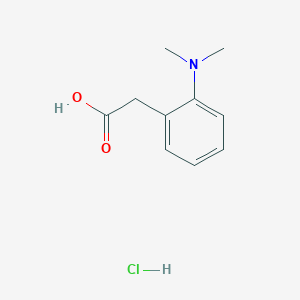

(2-Dimethylamino-phenyl)-acetic acid hydrochloride

CAS No.: 1956310-44-3

Cat. No.: VC11724581

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956310-44-3 |

|---|---|

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.67 g/mol |

| IUPAC Name | 2-[2-(dimethylamino)phenyl]acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO2.ClH/c1-11(2)9-6-4-3-5-8(9)7-10(12)13;/h3-6H,7H2,1-2H3,(H,12,13);1H |

| Standard InChI Key | OWMZHNRCNVCKIC-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=CC=C1CC(=O)O.Cl |

| Canonical SMILES | CN(C)C1=CC=CC=C1CC(=O)O.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The molecular formula of (2-dimethylamino-phenyl)-acetic acid hydrochloride is C₁₀H₁₄ClNO₂, with a molecular weight of 215.67 g/mol . Its structure comprises a phenyl ring substituted at the ortho position with a dimethylamino group (-N(CH₃)₂) and an acetic acid side chain (-CH₂COOH), protonated as a hydrochloride salt. Key identifiers include:

The hydrochloride salt improves aqueous solubility, a critical factor for reactivity in biological systems.

Spectral Data

Nuclear magnetic resonance (NMR) spectroscopy confirms its structure. In Example 1 of the synthesis patent , the proton NMR (400 MHz, D₂O) exhibits signals at:

-

7.17 ppm (dt, 2H): Aromatic protons adjacent to the dimethylamino group.

-

6.65 ppm (m, 2H): Remaining aromatic protons.

-

3.55 ppm (t, 2H): Methylene group (-CH₂-) of the acetic acid moiety.

-

3.00 ppm (s, 6H): Methyl groups of the dimethylamino substituent .

Synthesis and Optimization

Conventional Synthetic Routes

Early methods relied on reductive amination using formaldehyde and sodium cyanoborohydride, which posed safety risks due to the latter’s high flammability and formaldehyde’s carcinogenicity . These protocols also required ultrasonic assistance, complicating scalability .

Advanced Phase Transfer Catalysis Method

A patent-pending two-step approach eliminates hazardous reagents :

-

Methyl Esterification: The starting material, substituted aminophenylacetic acid, undergoes esterification with thionyl chloride (SOCl₂) in methanol at 50–70°C for 10–14 hours, yielding methyl 2-(aminophenyl)acetate .

-

N-Methylation: Under inert gas (e.g., argon), the ester reacts with an N-methylating agent (e.g., methyl p-toluenesulfonate or trimethyl phosphate) in the presence of a phase transfer catalyst (tetrabutylammonium bromide) and aqueous potassium hydroxide (2N) at 70–90°C for 4–8 hours .

Key Advantages:

-

Safety: Avoids sodium cyanoborohydride.

-

Operational Simplicity: No specialized equipment required beyond standard reflux apparatus .

Applications in Pharmaceutical Research

Drug Precursor and Building Block

The compound’s dual functional groups (–NH(CH₃)₂ and –COOH) enable diverse derivatization. It serves as a precursor for:

-

Nonsteroidal Anti-Inflammatory Drug (NSAID) Analogs: Structural similarities to diclofenac (2-[2-(2,6-dichlorophenyl)aminophenyl]acetic acid) suggest potential anti-inflammatory activity .

-

Neurological Agents: The dimethylamino group may facilitate blood-brain barrier penetration, supporting central nervous system drug development.

Comparative Analysis with Structural Analogs

| Feature | (2-Dimethylamino-phenyl)-acetic Acid Hydrochloride | Diclofenac |

|---|---|---|

| Substituents | Dimethylamino group at ortho position | Dichlorophenyl group at para |

| Biological Target | Potential COX inhibition | COX-1/COX-2 inhibition |

| Solubility | High (due to hydrochloride salt) | Moderate (free acid form) |

| Synthetic Complexity | Moderate (2-step synthesis) | High (multiple halogenations) |

This comparison underscores its utility as a simpler scaffold for anti-inflammatory agent development .

Future Directions

Further research should prioritize:

-

Pharmacological Profiling: In vitro and in vivo studies to quantify efficacy and toxicity.

-

Derivatization Libraries: Exploring modifications to the dimethylamino or carboxylic acid groups for enhanced bioactivity.

-

Crystallographic Studies: Analyzing polymorphic forms to optimize formulation stability, as seen in diclofenac research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume